molecular formula C19H17N3O3S B4038829 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4038829
M. Wt: 367.4 g/mol
InChI Key: MGCZWOZZTWQYCL-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide typically involves the reaction of 4-nitrophenylthiourea with α-bromoacetophenone under basic conditionsThe reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The thiazole ring can also bind to metal ions, affecting their biological availability and activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylthiourea: A precursor in the synthesis of thiazole derivatives.

    α-Bromoacetophenone: Another precursor used in the synthesis.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-16(13-6-4-3-5-7-13)18(23)21-19-20-17(12-26-19)14-8-10-15(11-9-14)22(24)25/h3-12,16H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCZWOZZTWQYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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